molecular formula C20H15N5O2 B2553386 N-({[2,3'-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 1903070-98-3

N-({[2,3'-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2553386
CAS No.: 1903070-98-3
M. Wt: 357.373
InChI Key: FCMNIWZVMWRMPC-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a bipyridine moiety, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsKey reagents often used in these reactions include α-bromoketones, 2-aminopyridine, and various catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and sometimes the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine and oxazole rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of bipyridine, pyridine, and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles .

Properties

IUPAC Name

5-pyridin-3-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c26-20(18-10-19(27-25-18)16-4-2-7-22-13-16)24-11-14-5-8-23-17(9-14)15-3-1-6-21-12-15/h1-10,12-13H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMNIWZVMWRMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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